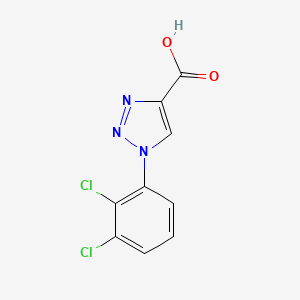![molecular formula C11H23N3O B1462293 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide CAS No. 1019457-40-9](/img/structure/B1462293.png)
2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide
Overview
Description
2-[3-(Aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide, or 2-APA for short, is an organic compound used in a variety of scientific applications. It is a derivative of piperidine, and is used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in the synthesis of biologically active compounds. The structure of “2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide” allows for various intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are fundamental in creating new drugs and play a significant role in the pharmaceutical industry.
Anticancer Agents
Some piperidine derivatives have shown promise as anticancer agents. The aminomethyl group in the compound can be utilized to design inhibitors for specific proteins associated with cancer growth. For example, derivatives of this compound have been designed to inhibit clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy .
Antimicrobial and Antifungal Applications
The piperidine nucleus is known to possess antimicrobial and antifungal properties. Derivatives of “2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide” can be synthesized to enhance these properties, potentially leading to the development of new antimicrobial and antifungal medications .
Neuroprotective and Anti-Alzheimer’s Agents
Piperidine derivatives are being explored for their neuroprotective effects and potential use in treating neurodegenerative diseases like Alzheimer’s. The compound’s ability to cross the blood-brain barrier makes it a candidate for developing drugs that can protect neurons from damage or slow the progression of such diseases .
Analgesic and Anti-Inflammatory Properties
Compounds with a piperidine moiety, including “2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide”, are investigated for their analgesic and anti-inflammatory effects. These properties make them suitable for the development of new pain relief drugs and anti-inflammatory agents .
Antipsychotic and Antidepressant Effects
The structural features of piperidine derivatives contribute to their use in psychopharmacology. Research suggests that these compounds can act on central nervous system receptors, offering potential applications as antipsychotic or antidepressant medications .
properties
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)13-11(15)8-14-5-3-4-10(6-12)7-14/h9-10H,3-8,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULXDCSGOZJPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1462210.png)
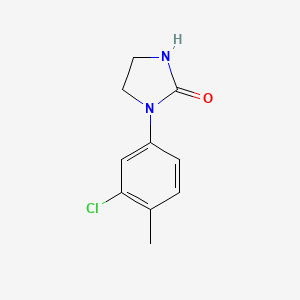
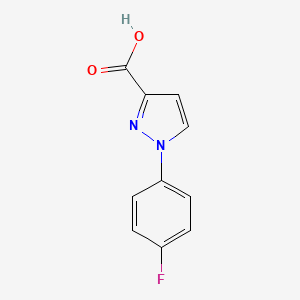
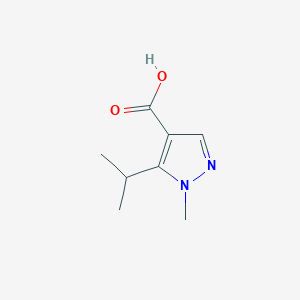
![N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)amine](/img/structure/B1462216.png)
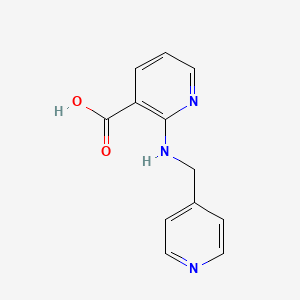
![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1462219.png)
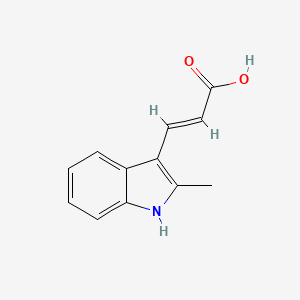
![3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1462223.png)
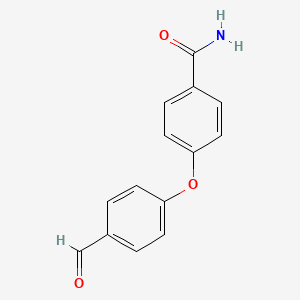

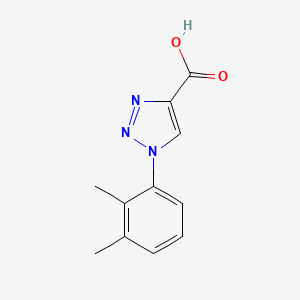
![[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1462231.png)
